1,2-Dimethoxy-1,1,2,2-tetramethyldisilane synthesis and characterization
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Authored by a Senior Application Scientist
Foreword: The Utility of Organosilicon Compounds
Welcome to a detailed exploration of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane, a versatile organosilicon reagent. This guide is designed for researchers and professionals in chemistry and drug development who require a deep, practical understanding of this compound's synthesis and analytical validation. In the ever-evolving landscape of chemical synthesis, organosilicon compounds have carved out a significant niche. Their unique properties enable novel transformations and provide access to complex molecular architectures. 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane (CAS No. 10124-62-6) serves as a prime example, acting as a silylating agent, a precursor in materials science for sol-gel applications, and a source for generating reactive silylene intermediates.[1][2][3][4] This document moves beyond simple protocols to provide the underlying chemical logic, ensuring that the reader can not only replicate the procedures but also adapt them to new challenges.
Molecular Overview and Physicochemical Properties
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a disilane derivative characterized by a central silicon-silicon bond, with each silicon atom bonded to two methyl groups and one methoxy group.
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IUPAC Name: methoxy-[methoxy(dimethyl)silyl]-dimethylsilane[5]
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Molecular Formula: C₆H₁₈O₂Si₂[5]
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Structure: CO(C)(C)OC[6]
A summary of its key physical properties is essential for handling and purification.
| Property | Value | Source |
| CAS Number | 10124-62-6 | [1][5][7] |
| Appearance | Liquid | [8] |
| Density | 0.8587 g/mL at 25 °C | [1][2] |
| Boiling Point | 138-151 °C at 760 mmHg | [2][7] |
| Refractive Index (n20/D) | 1.425 | [1][3] |
| Flash Point | 27.1 °C (80.8 °F) - closed cup | [1][3] |
Safety Note: This compound is a flammable liquid and vapor (GHS Hazard H226).[1][5] All handling should be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[1][3]
Synthesis Pathway: Methanolysis of a Dichlorodisilane Precursor
The most direct and industrially scalable synthesis of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane involves the nucleophilic substitution of its chlorinated precursor, 1,2-dichloro-1,1,2,2-tetramethyldisilane (CAS No. 4342-61-4).[8] This reaction is a classic example of alcoholysis of a silicon-halogen bond.
The Underlying Chemistry: Causality and Control
The core of this synthesis is the reaction between the electrophilic silicon centers of the dichlorodisilane and the nucleophilic oxygen atom of methanol. The Si-Cl bond is highly polarized and susceptible to attack by nucleophiles.
Reaction: [ClSi(CH₃)₂]₂ + 2 CH₃OH → [CH₃OSi(CH₃)₂]₂ + 2 HCl
A critical consideration is the production of hydrogen chloride (HCl) as a byproduct. HCl can protonate the desired product or catalyze undesirable side reactions. To mitigate this, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added. The base acts as an HCl scavenger, forming a stable ammonium salt that can be easily removed by filtration.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified product.
Caption: Workflow for the synthesis of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful completion of each step prepares the reaction for the next.
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Preparation:
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
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Charge the flask with 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 eq) and a suitable anhydrous, inert solvent (e.g., hexane or diethyl ether).
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In the dropping funnel, prepare a solution of anhydrous methanol (2.2 eq) and triethylamine (2.2 eq) in the same solvent.
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-
Reaction:
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Cool the flask to 0 °C using an ice bath.
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Add the methanol/triethylamine solution dropwise from the dropping funnel to the stirred solution in the flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
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-
Workup and Isolation:
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A white precipitate of triethylamine hydrochloride will form. Remove this salt by vacuum filtration, washing the filter cake with a small amount of fresh solvent.
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Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2x) and brine (1x) to remove any remaining salts and excess methanol.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification:
Comprehensive Characterization and Analytical Validation
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete analytical picture.
Visualizing the Analytical Workflow
Caption: A logical workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of this molecule. A standard deuterated solvent like CDCl₃ is typically used.[9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.4 | Singlet | 6H | -O-CH ₃ |
| ~0.1 | Singlet | 12H | -Si-CH ₃ | |
| ¹³C | ~50 | Quartet (in ¹H-coupled) | - | -O -C H₃ |
| ~ -2 | Quartet (in ¹H-coupled) | - | -Si -C H₃ | |
| ²⁹Si | -10 to -20 | Singlet | - | (CH ₃)₂(CH ₃O)-Si - |
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Expertise & Experience: The simplicity of the ¹H NMR spectrum (two sharp singlets) is a strong indicator of the molecule's high symmetry. The upfield shift of the Si-CH₃ protons (~0.1 ppm) is characteristic of methyl groups attached to silicon. The chemical shift for the methoxy protons is typical for an alkoxy group attached to a silicon atom. The ²⁹Si NMR chemical shift is expected in the region characteristic for M-type units in siloxanes.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for assessing the purity of the volatile product and confirming its molecular weight.
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Gas Chromatography (GC):
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A nonpolar column (e.g., DB-5) is suitable.[11]
-
The chromatogram should show a single, sharp peak, indicating high purity. The retention time can be used for quality control across batches.
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-
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 178 corresponding to the molecular weight [C₆H₁₈O₂Si₂]⁺ should be observed.[5]
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Key Fragmentation: A prominent peak at m/z = 89 is expected, resulting from the cleavage of the Si-Si bond, yielding the [ (CH₃)₂Si(OCH₃) ]⁺ fragment. This fragmentation pattern is a key diagnostic feature for symmetric disilanes.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | -CH₃ |
| 1260-1250 | Si-CH₃ symmetric deformation | Si-CH₃ |
| 1100-1000 | Si-O-C asymmetric stretch | Si-O-C |
| 840-790 | Si-C stretch / CH₃ rock on Si | Si-CH₃ |
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Trustworthiness: The strong absorbance in the 1100-1000 cm⁻¹ region is a definitive indicator of the successful incorporation of the methoxy group (Si-O-C bond formation), while the absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the removal of the methanol reactant.
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically grounded framework for the synthesis and characterization of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane. By understanding the causality behind each experimental step and the interpretation of analytical data, researchers are well-equipped to produce and validate this valuable reagent. Its utility in palladium-catalyzed reactions and as a silylene precursor continues to be an active area of research, promising new synthetic methodologies and advanced materials.[3] The protocols described herein are robust and can serve as a reliable foundation for such future investigations.
References
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